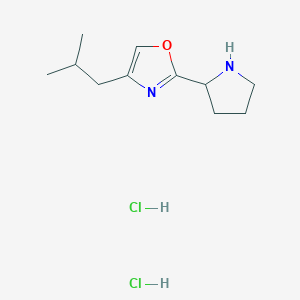
4-(2-Methylpropyl)-2-(pyrrolidin-2-yl)-1,3-oxazole dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methylpropyl)-2-(pyrrolidin-2-yl)-1,3-oxazole dihydrochloride is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a complex molecular structure, which contributes to its unique properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methylpropyl)-2-(pyrrolidin-2-yl)-1,3-oxazole dihydrochloride typically involves multiple steps, starting with the preparation of the core oxazole ring. One common synthetic route includes the cyclization of amino acids or their derivatives under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, to facilitate the formation of the oxazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in its pure form.
化学反応の分析
Types of Reactions: 4-(2-Methylpropyl)-2-(pyrrolidin-2-yl)-1,3-oxazole dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
科学的研究の応用
4-(2-Methylpropyl)-2-(pyrrolidin-2-yl)-1,3-oxazole dihydrochloride has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, contributing to the development of new compounds with potential pharmaceutical or industrial applications.
Biology: The compound may serve as a tool in biological studies, such as investigating enzyme inhibition or receptor binding.
Medicine: It has potential therapeutic applications, including the development of new drugs for various diseases.
Industry: The compound's unique properties may be utilized in the production of advanced materials or as a catalyst in chemical reactions.
作用機序
The mechanism by which 4-(2-Methylpropyl)-2-(pyrrolidin-2-yl)-1,3-oxazole dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological or chemical outcomes. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.
類似化合物との比較
4-(2-Methylpropyl)-2-(pyrrolidin-2-yl)-1,3-oxazole dihydrochloride can be compared to other similar compounds, such as:
4-(2-Methylpropyl)phenol: This compound shares a similar structural motif but differs in its functional groups and reactivity.
2-(Pyrrolidin-2-yl)-1,3-oxazole: This compound lacks the 2-methylpropyl group, resulting in different chemical properties and applications.
生物活性
4-(2-Methylpropyl)-2-(pyrrolidin-2-yl)-1,3-oxazole dihydrochloride is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound belongs to the oxazole class, characterized by a five-membered ring containing nitrogen and oxygen. Its structural formula is crucial for understanding its biological interactions. The presence of the pyrrolidine moiety contributes to its activity profile.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may act as an inhibitor of certain enzymes and receptors involved in neurodegenerative diseases and other pathologies.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit prolyl oligopeptidase (PREP), an enzyme implicated in the cleavage of neuropeptides. This inhibition could potentially modulate pathways associated with neurodegenerative disorders such as Alzheimer’s disease and Parkinson’s disease .
- Neuroprotective Effects : The compound has shown promise in reducing oxidative stress and neuronal cell death in vitro, indicating its potential as a neuroprotective agent .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Case Studies
- In Vitro Studies : In one study, the compound was tested on SH-SY5Y neuroblastoma cells, where it exhibited significant inhibition of hAC activity with an IC50 value of 25 nM. This suggests a strong potential for therapeutic applications in sphingolipid-mediated disorders .
- Neurodegenerative Models : Another study focused on the effects of this compound on αSyn aggregation in cellular models relevant to Parkinson's disease. The results indicated that it effectively reduced αSyn aggregation, highlighting its potential role in mitigating neurodegenerative processes associated with this condition .
特性
IUPAC Name |
4-(2-methylpropyl)-2-pyrrolidin-2-yl-1,3-oxazole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O.2ClH/c1-8(2)6-9-7-14-11(13-9)10-4-3-5-12-10;;/h7-8,10,12H,3-6H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPUSLAUWGQYPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=COC(=N1)C2CCCN2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














